molecular formula C18H12F3NO3 B11384536 7-methyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide

7-methyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide

Cat. No.: B11384536
M. Wt: 347.3 g/mol
InChI Key: MGBQMFGUKQTYHT-UHFFFAOYSA-N
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Description

7-methyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of the trifluoromethyl group in this compound enhances its pharmacological properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Amidation Reaction: The final step involves the reaction of the chromene derivative with 2-(trifluoromethyl)aniline to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

7-methyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence and stability.

Mechanism of Action

The mechanism of action of 7-methyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The compound may interfere with signaling pathways, affecting cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Coumarins: Similar in structure but lack the trifluoromethyl group.

    Flavones: Share the chromene core but differ in substitution patterns.

    Benzopyrans: Structurally related but with variations in functional groups.

Uniqueness

The presence of the trifluoromethyl group in 7-methyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide distinguishes it from other similar compounds. This group enhances its lipophilicity, metabolic stability, and binding affinity, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C18H12F3NO3

Molecular Weight

347.3 g/mol

IUPAC Name

7-methyl-4-oxo-N-[2-(trifluoromethyl)phenyl]chromene-2-carboxamide

InChI

InChI=1S/C18H12F3NO3/c1-10-6-7-11-14(23)9-16(25-15(11)8-10)17(24)22-13-5-3-2-4-12(13)18(19,20)21/h2-9H,1H3,(H,22,24)

InChI Key

MGBQMFGUKQTYHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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